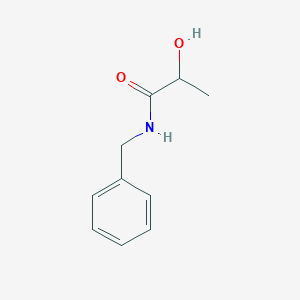

N-benzyl-2-hydroxypropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)10(13)11-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZQHWOGYNEXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279233 | |

| Record name | N-benzyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-31-4 | |

| Record name | NSC11836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Benzyl 2 Hydroxypropanamide

Stereoselective Synthesis Strategies and Enantiomeric Control

Achieving high levels of enantiomeric purity is a paramount objective in the synthesis of N-benzyl-2-hydroxypropanamide. To this end, several stereoselective strategies have been developed, each offering distinct advantages in controlling the three-dimensional arrangement of atoms in the molecule. These methods include the use of chiral auxiliaries, chiral resolution techniques, and enantioconvergent synthetic routes.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgresearchgate.net Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this strategy involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org In a hypothetical application to this compound, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone could be acylated with propionyl chloride to form the corresponding N-acyloxazolidinone. Deprotonation with a suitable base, such as sodium hexamethyldisilazide (NaHMDS), would generate a stereochemically defined enolate. Subsequent hydroxylation of this enolate with an electrophilic oxygen source, such as a Davis oxaziridine, would proceed in a highly diastereoselective manner due to the steric influence of the chiral auxiliary. The final step would involve the cleavage of the auxiliary, for instance, by reaction with benzylamine (B48309), to yield the desired (R)- or (S)-N-benzyl-2-hydroxypropanamide, depending on the chosen enantiomer of the auxiliary.

Table 1: Key Steps in a Chiral Auxiliary-Based Synthesis

| Step | Description | Reagents and Conditions |

| 1. Acylation | Attachment of the propionyl group to the chiral auxiliary. | Propionyl chloride, triethylamine, dichloromethane |

| 2. Enolate Formation | Generation of a stereochemically defined enolate. | Sodium hexamethyldisilazide (NaHMDS), tetrahydrofuran (B95107) (THF), -78 °C |

| 3. Diastereoselective Hydroxylation | Introduction of the hydroxyl group with stereocontrol. | (Camphorsulfonyl)oxaziridine, THF, -78 °C |

| 4. Auxiliary Cleavage | Amidation and removal of the chiral auxiliary. | Benzylamine, mild heating |

This approach allows for the predictable formation of a specific enantiomer with a high degree of stereochemical purity. williams.edu

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic mixture of enantiomers. google.comchemrxiv.org This technique relies on the principle of converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

For this compound, which is an amide, resolution would typically be performed on its precursor, lactic acid. For instance, racemic lactic acid can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form a pair of diastereomeric salts: (R)-lactic acid-(R)-1-phenylethylamine and (S)-lactic acid-(R)-1-phenylethylamine. Due to their different spatial arrangements, these salts will exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The optically pure lactic acid can then be recovered from the salt and subsequently converted to the desired enantiomer of this compound.

Another powerful resolution technique is enzymatic kinetic resolution. This method utilizes an enzyme that selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. scielo.brresearchgate.netmdpi.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic 2-hydroxypropanamide with an acyl donor, such as vinyl acetate. This would result in an acylated product and the unreacted, enantiomerically enriched 2-hydroxypropanamide, which can then be separated.

Enantioconvergent Synthetic Routes

Enantioconvergent synthesis represents a highly efficient strategy where a racemic starting material is converted into a single enantiomer of the product, theoretically achieving a 100% yield. This is in contrast to chiral resolution, where the maximum yield for the desired enantiomer is 50%. While specific enantioconvergent routes for this compound are not extensively documented, the principles of this methodology can be applied.

One such approach is dynamic kinetic resolution (DKR). In DKR, the slow-reacting enantiomer of the starting material is continuously racemized in situ while the other enantiomer is selectively transformed into the product. This continuous racemization allows for the conversion of the entire racemic starting material into a single enantiomeric product. For instance, a racemic α-halo propionyl derivative could be subjected to a reaction with benzylamine in the presence of a chiral catalyst that facilitates both the nucleophilic substitution and the in situ racemization of the starting material.

Optimized Total Synthesis Protocols

The development of an efficient total synthesis for this compound involves the strategic selection of starting materials and reagents, as well as the optimization of the key bond-forming reactions.

Strategic Starting Materials and Reagent Selection

The most direct and convergent approach to the synthesis of this compound involves the coupling of a lactic acid derivative with benzylamine.

Table 2: Common Starting Materials and Reagents

| Starting Material | Reagent | Purpose |

| Lactic Acid | Benzylamine | Formation of the amide bond |

| Ethyl Lactate | Benzylamine | Alternative starting material for amidation |

| Propylene Glycol | - | Potential precursor for lactic acid |

| Lactide | Benzylamine | Ring-opening amidation |

Amidation Coupling Reactions and Conditions

The formation of the amide bond between the carboxylic acid group of lactic acid and the amino group of benzylamine is the pivotal step in the synthesis of this compound. A variety of coupling reagents have been developed to facilitate this transformation, each with its own set of advantages and optimal reaction conditions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). The choice of reagent can impact the reaction time, yield, and the degree of side reactions, such as racemization.

Table 3: Comparison of Amidation Coupling Reagents

| Coupling Reagent | Additive | Typical Solvent | Temperature | Key Features |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM) | 0 °C to room temp. | Cost-effective, but produces insoluble dicyclohexylurea byproduct. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) | Room temp. | High efficiency, rapid reaction times, soluble byproducts. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water/Organic co-solvent | Room temp. | Water-soluble byproducts, suitable for aqueous reactions. |

| T3P (Propylphosphonic Anhydride) | Pyridine (B92270) | Ethyl acetate | Room temp. | Low epimerization, broad substrate scope. |

For a standard laboratory-scale synthesis, a common protocol would involve dissolving lactic acid in a suitable solvent like dichloromethane, followed by the addition of a coupling reagent such as DCC and an additive like HOBt to suppress racemization. Benzylamine is then added to the activated carboxylic acid to form this compound. The reaction is typically stirred at room temperature until completion, followed by purification to remove the coupling agent byproducts and any unreacted starting materials.

Acetylation Steps and Conditions

Acetylation of this compound involves the introduction of an acetyl group, typically targeting the hydroxyl (-OH) function to yield N-benzyl-2-acetoxypropanamide. The conditions for this transformation can be modulated to achieve high efficiency and selectivity. The selection of the acetylating agent and reaction conditions is critical to prevent side reactions, such as N-acetylation, although the amide nitrogen is generally less nucleophilic than the hydroxyl oxygen.

Common acetylating agents used for such transformations include acetic anhydride (B1165640) and acetyl chloride. The reaction is often conducted in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to activate the hydroxyl group.

Key Research Findings on Acetylation Conditions:

Direct Acylation with Acetic Anhydride: Studies on similar molecules, such as the acylation of N-benzyl-1-(furan-2-yl)methanamine, have shown that direct reaction with acetic anhydride can result in very high yields, often exceeding 90%. scielo.br This method is efficient, typically requiring short reaction times at room temperature. scielo.br

Use of Pyridine as a Catalyst and Base: In the synthesis of related acetamido compounds, a common procedure involves reacting the substrate with acetic anhydride in a solvent like tetrahydrofuran, using pyridine as a base. The reaction is typically initiated at a controlled temperature, such as 15-20°C, and maintained for a period of about 100 to 120 minutes to ensure complete conversion. google.com

Acetic Acid as an Acetylating Agent: While less reactive, acetic acid itself can be used for regioselective acetylation of hydroxyl groups, particularly at elevated temperatures (80–118 °C). nih.gov This method has been demonstrated in the selective acetylation of primary hydroxyl groups in thioglycoside derivatives and could be adapted for the secondary hydroxyl group in this compound, potentially offering a milder and more selective alternative to stronger reagents. nih.gov

The table below summarizes typical conditions for the acetylation of hydroxyl groups, which are applicable to this compound.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Acetic Anhydride | None | None (Neat) | Room Temp | > 90% | scielo.br |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | 15-20°C | High | google.com |

| Acetic Acid | None | Acetic Acid (aq. or anhydrous) | 80-118°C | Moderate to High | nih.gov |

| Acetyl Chloride | Organic Base (e.g., Triethylamine) | Dichloromethane | 0°C to Room Temp | High | General Knowledge |

Regioselective Functional Group Transformations

This compound possesses two primary reactive sites for further functionalization: the secondary hydroxyl group and the secondary amide group (specifically the N-H proton). Regioselective transformations aim to modify one of these functional groups chemically while leaving the other intact. Achieving such selectivity is crucial for creating complex derivatives and avoiding the need for extensive protection-deprotection sequences.

The primary challenge in regioselective chemistry for this molecule is the similar nucleophilicity of the hydroxyl oxygen and the potential for deprotonation at the amide nitrogen under basic conditions. However, their reactivity can be differentiated based on the reaction conditions (e.g., choice of base, solvent, and electrophile).

Strategies for Regioselective Transformations:

O-Alkylation/O-Acylation vs. N-Alkylation/N-Acylation: The hydroxyl group is generally a harder and more reactive nucleophile than the amide nitrogen, especially under neutral or slightly acidic conditions. Therefore, reactions with hard electrophiles like acyl chlorides or alkyl halides will preferentially occur at the oxygen atom. Conversely, under strongly basic conditions that deprotonate the amide, N-functionalization can become competitive.

Controlling Regioselectivity with Catalysts: Modern synthetic methods often employ transition metal catalysts or organocatalysts to direct reactions to a specific site. For instance, certain catalysts can selectively activate a hydroxyl group for a reaction in the presence of an amide. rsc.org

Influence of Substituents: The steric and electronic environment around each functional group can influence regioselectivity. In this compound, the steric bulk of the benzyl (B1604629) group adjacent to the amide nitrogen may hinder the approach of certain reagents, favoring reaction at the less hindered hydroxyl group. acs.org

The following table outlines potential regioselective transformations for this compound based on general principles.

| Transformation | Target Group | Reagents & Conditions | Expected Outcome |

| O-Acylation | Hydroxyl (-OH) | Acetyl chloride, pyridine, CH₂Cl₂, 0°C | Selective formation of the O-acetylated product. |

| O-Silylation | Hydroxyl (-OH) | TBDMSCl, imidazole, DMF, Room Temp | Protection of the hydroxyl group as a silyl (B83357) ether. |

| N-Alkylation | Amide (-NH) | NaH, then alkyl halide (e.g., CH₃I), THF | Alkylation on the amide nitrogen; requires strong base. |

| O-Alkylation (Williamson Ether Synthesis) | Hydroxyl (-OH) | NaH, then alkyl halide (e.g., CH₃I), THF | Alkylation on the oxygen atom; may compete with N-alkylation. |

Process Optimization and Yield Enhancement in Synthesis

Modern approaches like continuous flow synthesis and microwave-assisted reactions offer significant advantages over traditional batch processing. researchgate.netresearchgate.net

Key Optimization Parameters and Research Findings:

Temperature and Reaction Time: Increasing the reaction temperature can accelerate the rate of amide formation but may also lead to the formation of byproducts. Optimization studies on related amide syntheses have shown that a moderate temperature increase can significantly improve yield within a shorter timeframe. For example, in one study, raising the temperature to 80°C resulted in a 70% yield. researchgate.net

Catalysis: While amide bond formation can proceed thermally, catalysts are often employed to increase efficiency. The use of coupling agents in peptide synthesis is a well-established example. For other types of amide synthesis, novel heterogeneous catalysts, such as those based on Covalent Organic Frameworks (COFs), are being developed to promote reactions under milder conditions, such as red light irradiation, which offers high efficiency and catalyst recyclability. dst.gov.in

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. In some amide synthesis protocols, using microwave irradiation (e.g., at 300 W) in the absence of a solvent has led to the formation of the desired product in good yield. researchgate.net

The table below illustrates the impact of parameter optimization on reaction yield, drawing from findings in general amide synthesis literature.

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Implication for Synthesis |

| Temperature researchgate.net | 60°C | Low | 80°C | 70% | Higher temperature can significantly increase product yield. |

| Catalyst Loading researchgate.net | 15 mg | < 50% | 30 mg | > 80% | Optimizing catalyst amount is crucial for maximizing conversion. |

| Reaction Method mdpi.comacs.org | Batch Process | Moderate | Continuous Flow | 75% | Flow chemistry can enhance yield and process control. |

| Energy Source researchgate.net | Conventional Heating | Good | Microwave (300 W) | Good (shorter time) | Microwave assistance can accelerate the reaction significantly. |

Chemical Transformations and Derivatization of N Benzyl 2 Hydroxypropanamide

Exploration of Functional Group Reactivity

The chemical behavior of N-benzyl-2-hydroxypropanamide is dictated by the interplay of its hydroxyl, amide, and benzyl (B1604629) functionalities. Each site can be targeted for specific chemical modifications.

Hydroxyl Group Derivatizations

The secondary alcohol group is a versatile site for derivatization through several key reactions, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. For instance, direct esterification with a carboxylic acid, typically under acidic catalysis, yields the corresponding ester derivative. This reaction introduces an acyl group at the C2 position.

Etherification: Conversion of the hydroxyl group to an ether can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A patented process describes a similar transformation for a related compound, (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, which is methylated to form a methoxy (B1213986) derivative, demonstrating the feasibility of such etherifications google.com.

Oxidation: Mild oxidation of the secondary alcohol functionality leads to the formation of a ketone. This transformation converts this compound into N-benzyl-2-oxopropanamide, introducing a carbonyl group and altering the electronic and structural properties of the molecule.

Amide Linkage Modifications

The amide bond in this compound is robust but can be modified through reactions such as hydrolysis and reduction.

Hydrolysis: The amide linkage can be cleaved under either acidic or basic conditions, a process known as hydrolysis. masterorganicchemistry.comyoutube.comyoutube.com Acid-catalyzed hydrolysis yields 2-hydroxypropanoic acid and a benzylammonium salt. Conversely, basic hydrolysis produces a salt of 2-hydroxypropanoic acid (a carboxylate) and benzylamine (B48309). youtube.com This reaction effectively breaks the molecule into its constituent carboxylic acid and amine precursors.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide into a secondary amine, yielding N-(2-hydroxypropyl)benzylamine.

Oxidative Debenzylation: The N-benzyl group can be cleaved oxidatively. A method using alkali metal bromide and an oxidant like Oxone generates bromo radicals that facilitate the removal of the benzyl group, yielding 2-hydroxypropanamide. organic-chemistry.orgnih.gov This reaction is a targeted way to modify the amide nitrogen.

Benzyl Moiety Substitutions

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the phenyl ring. libretexts.org The N-acyl group attached to the benzylic carbon acts as an ortho-, para-directing group. Although it is an activating group, it is less powerful than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl.

Common EAS reactions applicable to the benzyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, respectively, although these reactions may be complicated by the presence of other functional groups in the molecule.

Synthesis of Novel this compound Analogues

The reactivity of the functional groups serves as a foundation for the rational design and synthesis of new analogues with modified structures and properties.

Structural Modifications at the Hydroxyl Position

By targeting the hydroxyl group, a range of analogues with different functionalities at the C2 position can be synthesized. These modifications are based on the derivatization reactions discussed previously.

| Parent Compound | Reaction Type | Resulting Analogue | Functional Group Change |

| This compound | Esterification | N-benzyl-2-acetoxypropanamide | Hydroxyl to Acetoxy |

| This compound | Etherification | N-benzyl-2-methoxypropanamide | Hydroxyl to Methoxy |

| This compound | Oxidation | N-benzyl-2-oxopropanamide | Secondary Alcohol to Ketone |

Interactive Data Table: Structural Modifications at the Hydroxyl Position.

Variations in the Amide Nitrogen Substituents

Novel analogues can be created by altering the substituent on the amide nitrogen. The general synthesis of N-substituted-2-hydroxypropanamides involves the coupling of 2-hydroxypropanoic acid (or an activated derivative like ethyl lactate) with a primary amine. By substituting benzylamine with other primary amines, a library of analogues can be produced.

| Amine Reactant | Resulting Analogue | Structural Variation |

| Benzylamine | This compound | Standard benzyl group |

| Phenethylamine | N-phenethyl-2-hydroxypropanamide | Extended alkyl chain |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2-hydroxypropanamide | Substituted aromatic ring |

| Cyclohexylmethanamine | N-(cyclohexylmethyl)-2-hydroxypropanamide | Non-aromatic cyclic group |

Interactive Data Table: Variations in Amide Nitrogen Substituents.

Exploration of Side Chain Diversity (e.g., N-benzyl-2-(N'-hydroxyureido)propanamides)

The exploration of side chain diversity in derivatives of this compound is a key area of research for modifying the compound's chemical and biological properties. A significant transformation in this context is the introduction of a hydroxyurea (B1673989) moiety, leading to compounds such as N-benzyl-2-(N'-hydroxyureido)propanamides. While direct synthesis of this specific derivative is not extensively documented, its preparation can be conceptualized through established synthetic organic chemistry methodologies. This involves a multi-step process beginning with the formation of a key intermediate, N-benzyl-2-aminopropanamide, followed by the introduction of the N'-hydroxyureido functional group.

A common and effective strategy for the synthesis of the necessary precursor, N-benzyl-2-aminopropanamide, involves the coupling of an N-protected α-amino acid with benzylamine. Alanine (B10760859) is the amino acid of choice to provide the propanamide backbone. The amino group of alanine is typically protected with a group such as carboxybenzyl (Cbz) or tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during the amide bond formation. The protected alanine is then activated and reacted with benzylamine to form the corresponding N-benzyl-2-(protected-amino)propanamide. The final step to obtain the key intermediate is the removal of the protecting group. For instance, the Cbz group can be cleanly removed by catalytic hydrogenation, a method that is well-regarded for its efficiency and the lack of by-products that could interfere with subsequent reactions.

Once N-benzyl-2-aminopropanamide is synthesized, the introduction of the N'-hydroxyureido side chain can be achieved through methods developed for the synthesis of N-hydroxyureas from primary amines. A notable method involves the treatment of the amine with a reagent like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. This reaction yields an O-benzyl protected N-hydroxyurea derivative. The final step is the deprotection of the hydroxyl group. Catalytic hydrogenation, for example using palladium on barium sulfate (B86663) (Pd/BaSO₄), is an effective method for the removal of the O-benzyl protecting group to furnish the desired N-benzyl-2-(N'-hydroxyureido)propanamide. This two-stage approach, combining peptide coupling and N-hydroxyurea synthesis methodologies, provides a viable pathway to explore this particular side chain diversification.

Below is a data table summarizing the proposed synthetic transformations for obtaining N-benzyl-2-(N'-hydroxyureido)propanamide.

| Step | Transformation | Starting Materials | Reagents and Conditions | Product |

| 1 | Amide Bond Formation | N-Protected Alanine, Benzylamine | Coupling agents (e.g., DCC, EDC), Base | N-Benzyl-2-(protected-amino)propanamide |

| 2 | Deprotection | N-Benzyl-2-(protected-amino)propanamide | e.g., H₂, Pd/C for Cbz group | N-Benzyl-2-aminopropanamide |

| 3 | N'-Hydroxyureido Group Formation | N-Benzyl-2-aminopropanamide | 1-(4-Nitrophenol)-N-(O-benzylhydroxy)carbamate | O-Benzyl-protected N-benzyl-2-(N'-hydroxyureido)propanamide |

| 4 | Final Deprotection | O-Benzyl-protected N-benzyl-2-(N'-hydroxyureido)propanamide | H₂, Pd/BaSO₄ | N-Benzyl-2-(N'-hydroxyureido)propanamide |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of N-benzyl-2-hydroxypropanamide is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the structure.

Based on the compound's structure, the following proton signals are anticipated:

Aromatic Protons: The five protons on the phenyl ring of the benzyl (B1604629) group typically appear as a complex multiplet in the downfield region of the spectrum.

Benzylic Protons: The two protons of the methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the amide nitrogen are chemically equivalent and are expected to appear as a doublet, due to coupling with the adjacent amide proton (-NH-).

Amide Proton: The amide proton signal is often broad and its multiplicity can be a triplet due to coupling with the benzylic protons.

Methine Proton: The single proton on the chiral carbon (-CH-) of the propanamide backbone is expected to be a multiplet, likely a quartet, due to coupling with the adjacent methyl protons.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can be variable depending on concentration and solvent.

Methyl Protons: The three protons of the methyl (-CH₃) group are equivalent and should appear as a doublet, resulting from coupling to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet | - | 5H |

| -NH- (Amide) | ~6.5 - 8.0 | Broad Triplet/Singlet | ~5-6 | 1H |

| -CH₂- (Benzylic) | ~4.45 | Doublet | ~5-6 | 2H |

| -CH- (Methine) | ~4.20 | Quartet | ~7 | 1H |

| -OH (Hydroxyl) | Variable | Broad Singlet | - | 1H |

| -CH₃ (Methyl) | ~1.40 | Doublet | ~7 | 3H |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. For this compound, with its ten carbon atoms, up to eight distinct signals are expected due to the symmetry of some phenyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide Carbonyl) | ~174 |

| Ar-C (Quaternary) | ~138 |

| Ar-CH (ortho, meta, para) | 127 - 129 |

| -CH- (Methine) | ~68 |

| -CH₂- (Benzylic) | ~44 |

| -CH₃ (Methyl) | ~21 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.gov These experiments correlate signals based on scalar (J-coupling) or dipolar (spatial proximity) interactions.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the benzylic -CH₂- protons and the amide -NH- proton, as well as between the methine -CH- proton and the methyl -CH₃- protons.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₁₃NO₂. The ability of HRMS to distinguish between ions with very similar nominal masses makes it an indispensable tool for confirming molecular identity. researchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | chemsynthesis.com |

| Monoisotopic Mass (Calculated) | 179.09463 Da | uni.lu |

| Expected [M+H]⁺ Adduct | 180.10192 | uni.lu |

| Expected [M+Na]⁺ Adduct | 202.08386 | uni.lu |

When analyzing this compound within complex matrices, such as in metabolic or environmental samples, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. kuleuven.beub.edu LC first separates the components of the mixture, after which the mass spectrometer analyzes each separated component.

Tandem mass spectrometry (MS/MS), often performed on ion trap (IT) or time-of-flight (TOF) instruments, provides further structural information through controlled fragmentation. kuleuven.belcms.cz In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 180.1019 for [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation pattern serves as a structural fingerprint.

Key expected fragmentations for this compound would include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond would likely produce a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺).

Amide bond cleavage: Scission of the amide bond can occur in two ways, leading to characteristic fragment ions that help identify both the N-benzyl and the 2-hydroxypropanoyl portions of the molecule.

The combination of an ion trap's ability to perform multiple stages of fragmentation (MSⁿ) with a TOF analyzer's high mass accuracy and resolution (LC-IT/TOF-MS) offers a powerful platform for the confident identification and structural confirmation of compounds like this compound in challenging analytical scenarios. lcms.cz

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺)

| Predicted m/z | Proposed Fragment Structure / Neutral Loss |

| 180.10 | [C₁₀H₁₄NO₂]⁺ (Molecular Ion) |

| 162.09 | [M+H - H₂O]⁺ |

| 106.06 | [C₇H₈N]⁺ (Benzylic amine fragment) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 73.03 | [C₃H₅O₂]⁺ (2-hydroxypropanoyl fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its constituent bonds. Analysis of these bands confirms the presence of the hydroxyl, secondary amide, and benzyl groups.

The most prominent features in the spectrum are the stretching vibrations of the O-H and N-H bonds, which appear at higher wavenumbers. A broad absorption band, typically observed in the range of 3550-3200 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group libretexts.org. The broadness of this peak is a result of intermolecular hydrogen bonding. For a secondary amide, a distinct N-H stretching vibration is expected to appear between 3370 cm⁻¹ and 3170 cm⁻¹ spectroscopyonline.com.

The carbonyl (C=O) stretching vibration of the secondary amide group, known as the Amide I band, gives rise to a very strong and sharp absorption peak typically found between 1680 cm⁻¹ and 1630 cm⁻¹ spectroscopyonline.com. This is one of the most intense bands in the spectrum. Another characteristic band for secondary amides is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations. This band appears in the region of 1570-1515 cm⁻¹ and is typically strong spcmc.ac.in.

The presence of the benzyl group is confirmed by several other signals. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the propanamide backbone and the methylene bridge appear just below 3000 cm⁻¹. Furthermore, the characteristic C=C stretching vibrations of the aromatic ring usually produce several peaks in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |

| Aliphatic Groups | C-H Stretch | ~2980 - 2850 | Medium |

X-ray Crystallography for Absolute Configuration Determination and Crystal Packing

The absolute configuration of the chiral center at the second carbon of the propanamide moiety can be unequivocally determined using this technique, typically by employing anomalous dispersion methods. This would confirm whether the compound exists as the (R) or (S) enantiomer, or as a racemic mixture in the crystal lattice.

The crystal packing of this compound is expected to be heavily influenced by hydrogen bonding. The presence of both a hydrogen bond donor (the amide N-H and the hydroxyl O-H) and acceptor (the amide carbonyl oxygen and the hydroxyl oxygen) facilitates the formation of an extensive hydrogen-bonding network. It is highly probable that intermolecular N-H···O=C hydrogen bonds will form between the amide groups of adjacent molecules, leading to the creation of supramolecular structures such as infinite chains or dimers researchgate.netresearchgate.net.

Furthermore, the hydroxyl group is also expected to participate in strong hydrogen bonding. This could occur either as an intramolecular hydrogen bond to the nearby amide carbonyl oxygen or as an intermolecular bond to the oxygen or nitrogen atoms of neighboring molecules researchgate.netrsc.org. The specific arrangement will depend on the conformational preferences of the molecule that allow for the most stable packing in the crystal lattice. The crystal structure of N-benzyl-2-hydroxybenzamide, for instance, reveals both an intramolecular O-H···O hydrogen bond and an intermolecular N-H···O hydrogen bond that links molecules into chains researchgate.net.

The relative orientation of the phenyl ring and the propanamide backbone is another key structural feature. In similar N-benzyl amides, the plane of the phenyl ring and the plane of the amide group are typically inclined at a significant angle to minimize steric hindrance researchgate.netiucr.org.

Below is a table presenting representative crystallographic data for the related compound N-benzyl-2-hydroxybenzamide, which illustrates the type of structural information obtained from an X-ray diffraction study.

| Parameter | N-benzyl-2-hydroxybenzamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.079 |

| b (Å) | 12.000 |

| c (Å) | 11.231 |

| β (°) | 104.99 |

| Volume (ų) | 1164.9 |

| Z | 4 |

| Hydrogen Bonds | Intramolecular O-H···O, Intermolecular N-H···O |

This data provides a framework for understanding the likely solid-state structure and packing of this compound, highlighting the crucial role of hydrogen bonding in defining its supramolecular architecture.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for analyzing the electronic properties of molecules. These methods allow for a detailed examination of molecular geometry and orbital energies, which are fundamental to understanding a compound's stability and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For molecules related to N-benzyl-2-hydroxypropanamide, this is often achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p). ijasret.com This process calculates the electronic energy of the molecule for a given atomic arrangement and systematically alters the geometry to find the configuration with the lowest possible energy.

For instance, a computational study on 2-hydroxypropanamide, the parent amide of this compound, utilized the DFT/B3LYP method with the 6-31G(d,p) basis set to determine its optimized molecular geometry. ijasret.com Such calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the stable conformation of the molecule. In a related compound, N-benzyl-2-hydroxybenzamide, X-ray crystallography revealed that the mean planes of the benzyl (B1604629) and 2-hydroxybenzamide units are inclined at a dihedral angle of 68.81 (7)°. researchgate.netnih.gov Computational optimization can provide similar structural insights for this compound in the absence of experimental crystal structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and potential biological activity, as it indicates that the molecule can be easily excited. nih.govirjweb.comnih.gov Conversely, a large energy gap suggests high kinetic stability and lower chemical reactivity. researchgate.netresearchgate.net

In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related benzyl derivative, the HOMO-LUMO energy gap was calculated to be -0.08657 eV. nih.gov This small gap suggests a high degree of chemical reactivity and potential for charge transfer within the molecule. nih.gov For this compound, a similar analysis would involve calculating the energies of the HOMO and LUMO to predict its reactivity profile. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. irjweb.com

| Parameter | Significance | Typical Value Range (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5 to -7 | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1 to -3 | irjweb.com |

| ΔE (Energy Gap) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 3 to 7 | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

The development of a QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For propanamide derivatives, relevant descriptors might include molecular weight, logP (a measure of hydrophobicity), and quantum chemical parameters like HOMO-LUMO energies.

Once descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comajchem-a.com For example, a 3D-QSAR study on benzimidazole (B57391) carboxamide derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely increase or decrease biological activity. nih.gov

| QSAR Method | Descriptors Used | Common Statistical Model | Reference |

| 2D-QSAR | Topological, constitutional, physicochemical descriptors | Multiple Linear Regression (MLR) | ajchem-a.com |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields | Partial Least Squares (PLS) | nih.gov |

| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Partial Least Squares (PLS) | nih.gov |

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. This is typically assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. The model's external predictive power is evaluated using an independent test set of compounds, measured by a parameter like R²test. ajchem-a.com

For instance, a 3D-QSAR study on PARP-1 inhibitors, including carboxamide derivatives, reported robust models with high correlation coefficients (r² up to 0.913) and cross-validation coefficients (q² up to 0.743), indicating strong predictive capability. nih.gov Another 2D-QSAR study on 2-arylbenzimidazole derivatives reported a model with R² = 0.8447 and R²test = 0.7383. ajchem-a.com

The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. This ensures that the model is only used for compounds similar to those in the training set, preventing inaccurate extrapolations.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug design for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For a compound like this compound, docking studies would involve placing it into the active site of a relevant enzyme or receptor. The process calculates a docking score, which estimates the binding affinity, and reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

For example, molecular docking studies of N-benzyl-2,2,2-trifluoroacetamide were performed against enzymes like AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs. researchgate.netresearchgate.net The results showed low docking energies, suggesting stable binding. researchgate.netresearchgate.net Similarly, docking studies on carbazate (B1233558) ligands and their Zn(II) complexes against bacterial enzymes helped to corroborate their biological activity by revealing strong binding interactions within the active site. mdpi.com These studies provide a structural basis for the observed biological activity and can guide the design of more potent derivatives of this compound.

Based on the current search results, it is not possible to provide a detailed article on the computational chemistry and molecular modeling studies of “this compound” as specified in the user's request. The search for information regarding its binding affinity predictions, stereochemical specificity in molecular recognition, and mechanistic insights from computational simulations did not yield any specific studies on this particular compound.

The search results were general in nature, discussing computational methods in chemistry broadly or providing basic identification information for this compound and related molecules, rather than detailed computational studies. Without specific research findings on the requested topics for this compound, generating an article that adheres to the provided outline and quality standards is not feasible.

Further research would be required to locate computational studies specifically focused on this compound to address the user's query.

Advanced Research Applications Beyond Traditional Pharmacology

Building Blocks for Complex Molecular Synthesis

The chemical structure of N-benzyl-2-hydroxypropanamide, featuring reactive hydroxyl and amide groups alongside a chiral center, establishes it as a valuable building block in the synthesis of more complex molecules. Its utility stems from the ability of these functional groups to participate in a variety of chemical reactions. For instance, the hydroxyl group can be esterified or etherified, while the N-H bond of the amide can be further substituted.

The synthesis of this compound itself can be achieved from readily available precursors such as benzylamine (B48309) and derivatives of lactic acid, like ethyl lactate. chemsrc.com This accessibility makes it a practical starting point for multi-step synthetic pathways. Researchers utilize such chiral building blocks as foundational components for constructing larger, stereochemically defined molecules, which is crucial in the development of new chemical entities for various research applications. The benzyl (B1604629) group also offers a site for modification through aromatic substitution reactions or can be removed if necessary, adding to the compound's synthetic flexibility. This adaptability allows for the creation of diverse molecular libraries based on the N-benzylpropanamide scaffold.

Chiral Ligands in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral compound, chiral ligands are of paramount importance. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to selectively produce one enantiomer over the other. nih.gov this compound, possessing a natural chiral center at the C-2 position of the propanamide moiety, is a suitable precursor for the design of such ligands.

The effectiveness of a chiral ligand often depends on its ability to form stable complexes with transition metals. The hydroxyl and amide groups within the this compound structure can act as coordination sites for metal ions. rsc.orgmdpi.com By modifying the core structure, researchers can synthesize libraries of C2-symmetric or non-symmetrical (C1-symmetric) ligands. nih.govrsc.org The development of ligands from accessible chiral precursors like amino alcohols and amides is a key strategy in asymmetric catalysis. rsc.orgresearchgate.net The modular nature of molecules like this compound allows for systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for specific chemical transformations. nih.govnih.gov

Development of Novel Materials and Catalysts

The structural characteristics of this compound lend themselves to the development of novel materials and catalysts. The amide linkage can be incorporated into polymer backbones, contributing to structural rigidity and potentially forming hydrogen bonds that influence material properties. The benzyl and hydroxyl groups serve as points for functionalization or cross-linking.

Research has shown that related N-benzyl structures, specifically N-benzyl cyclic peptoids, can form complexes with metal ions like Na+. rsc.org These metallated species have been investigated as catalysts in polymerization reactions, such as the ring-opening polymerization of L-lactide. rsc.org This demonstrates the principle that N-benzyl amide-containing macrocycles can act as effective catalytic systems. The study of these cyclic peptoid complexes suggests that the arrangement of the N-benzyl groups and the nature of the catalytic site are crucial for activity. rsc.org By extension, this compound could be envisioned as a monomer or functional component in the design of new polymeric materials or as a fragment for building larger, catalytically active supramolecular structures.

Exploration of Biological Activities in Research Contexts (in vitro, non-clinical)

The N-benzyl amide scaffold is a recurring motif in molecules designed for in vitro biological studies. In non-clinical research settings, derivatives of this compound are explored to understand their interactions with various biological targets, providing insights into fundamental biological processes.

The N-benzylpropanamide framework serves as a promising template for the design of enzyme inhibitors. By modifying the core structure, researchers can achieve specific interactions with the active sites of target enzymes. In vitro assays are essential for determining the potency and mechanism of this inhibition.

For example, studies on structurally related compounds have demonstrated significant enzyme inhibitory activity. N-benzyl tryptamine (B22526) derivatives have been identified as inhibitors of the SH2 domain-containing inositol (B14025) 5-phosphatase 1 and 2 (SHIP1/2). mdpi.com Other related molecules, such as N-benzyl-ethan-1-imine oxides, have been shown to inhibit soybean lipoxygenase (LOX). mdpi.com Furthermore, molecular docking studies have been used to predict the binding of compounds like N-benzyl-2,2,2-trifluoroacetamide to enzymes such as AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase, which are targets for antimicrobial drug research. researchgate.net These findings highlight the versatility of the N-benzyl amide scaffold in targeting a diverse range of enzymes.

| Compound Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Soybean Lipoxygenase (LOX) | Compound 10c, featuring two fluorine substituents, was the most potent inhibitor with an IC50 of 10 µM. | mdpi.com |

| N1-Benzyl Tryptamine Derivatives | SHIP1/SHIP2 | Analogs with chlorinated benzyl groups and a thiomethyl group showed the most significant activity against both SHIP paralogs. | mdpi.com |

| N-benzyl-2,2,2-trifluoroacetamide | AmpC beta-lactamase, Lanosterol 14 alpha-demethylase (CYP51) | Molecular docking studies predicted low docking energy, suggesting potential inhibitory activity. | researchgate.net |

| 2-Aminopyridinomethyl pyrrolidine (B122466) derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Identified as a class of highly potent and selective nNOS inhibitors. | researchgate.net |

Derivatives based on the N-benzylpropanamide structure have been investigated for their ability to modulate the activity of various cell surface and intracellular receptors. These in vitro studies, often using cell lines expressing a specific receptor, are crucial for identifying novel mechanisms of action.

A significant finding in this area is the discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a direct derivative of the N-benzylpropanamide core. researchgate.netnih.govsemanticscholar.org This compound was identified as a stereoselective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), a glutamate (B1630785) transporter. researchgate.netnih.gov In vitro studies using primary glial cultures and COS-7 cells expressing EAAT2 demonstrated that the compound enhances glutamate uptake. nih.gov This research highlights a novel mechanism of action and underscores the potential of this chemical scaffold in neuroscience research. semanticscholar.org Other studies have explored the binding of various benzyl derivatives to human opioid, cannabinoid, and serotonin (B10506) receptors, demonstrating the broad utility of the N-benzyl motif in designing receptor-active compounds. nih.govresearchgate.net

| Compound | Target Receptor/Transporter | Activity | In Vitro Model | Source |

|---|---|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Glutamate Transporter EAAT2 | Positive Allosteric Modulator (PAM) | Primary glia cultures, COS-7 cells expressing EAAT2 | researchgate.netnih.gov |

| Benzyl Derivatives from Eurotium repens | Human Opioid (δ, κ, μ) & Cannabinoid (CB1, CB2) Receptors | Binding Affinity | Receptor binding assays | nih.gov |

| N-benzyltryptamines | Human 5-HT2A/2C Receptors | Agonism | Calcium mobilization assays | researchgate.net |

Beyond specific enzyme or receptor targets, the N-benzyl amide scaffold has been incorporated into molecules tested for a variety of other biological activities in non-clinical settings. These exploratory studies aim to uncover novel properties of this chemical class.

In vitro investigations have revealed that derivatives can possess antimicrobial, antioxidant, and cytotoxic properties. For instance, N-benzyl-2,2,2-trifluoroacetamide demonstrated antifungal activity against several fungal strains, including A. flavus and B. cinerea, with minimum inhibitory concentrations (MIC) of 15.62 µg/mL and 31.25 µg/mL, respectively. researchgate.net This compound also showed antioxidant activity in various assays and cytotoxic effects. researchgate.net Similarly, 2-hydroxy benzyl hydrazide congeners and N-benzyl-ethan-1-imine oxides have been evaluated for their antioxidant potential using methods like the DPPH radical scavenging assay. mdpi.comjchr.org Further research has shown that N-benzyl-1H-benzimidazol-2-amine derivatives possess antileishmanial activity, and N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides are active against bacterial strains like S. aureus and B. subtilis. nih.govresearchgate.net

| Compound Class | Biological Activity | Key In Vitro Findings | Source |

|---|---|---|---|

| N-benzyl-2,2,2-trifluoroacetamide | Antifungal, Antioxidant, Cytotoxic | MIC of 15.62 µg/mL against A. flavus; 79% antioxidant activity at 1,000 µg/mL; IC50 of 100 µg/mL for cytotoxicity. | researchgate.net |

| 2-Hydroxy Benzyl Hydrazide Congeners | Antioxidant, Antimicrobial | Compound C-7 showed 91.45% radical scavenging activity and zones of inhibition of 2.0 cm (S. aureus) and 2.1 cm (E. coli). | jchr.org |

| N-benzyl-1H-benzimidazol-2-amine derivatives | Antileishmanial | Compounds 7 and 8 showed micromolar IC50 values against amastigotes of L. mexicana and L. braziliensis. | nih.gov |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Antibacterial | Good activity against strains of S. aureus and B. subtilis. | researchgate.net |

Research Challenges and Future Directions

Overcoming Synthetic Hurdles for Stereocontrol and Yield

The synthesis of α-hydroxy amides such as N-benzyl-2-hydroxypropanamide presents notable challenges, particularly in achieving high yields and precise control over stereochemistry. researchgate.net Traditional methods can be suboptimal in terms of efficiency and stereoselectivity. researchgate.net The direct amidation of lactic acid with primary amines, for instance, can proceed under solvent-free and catalyst-free conditions, offering a green chemistry approach. researchgate.net However, the reaction scope and yield can be influenced by the nature of the amine. researchgate.net

Enzymatic and Lewis acid-catalyzed reactions are common routes for producing α-hydroxy amides, but these methods can have limitations regarding operational complexity and stereoselectivity. researchgate.net For this compound, which possesses a chiral center at the C2 position of the propanamide moiety, achieving high enantiomeric excess is a significant hurdle. Asymmetric synthesis strategies are crucial, and while methods for the enantioselective synthesis of chiral amides are advancing, challenges remain in achieving perfect control. nih.govrsc.org

Future research will likely focus on the development of more robust and efficient catalytic systems. This includes the exploration of novel chiral catalysts that can facilitate the stereoselective synthesis of this compound with high yields and enantiopurity. researchgate.net Overcoming these synthetic challenges is fundamental to producing sufficient quantities of enantiomerically pure material for further research and potential applications.

| Synthetic Challenge | Potential Solution | Key Considerations |

| Low Yield in Amidation | Optimization of reaction conditions (temperature, reactant ratios), use of efficient coupling reagents. unimi.it | Cost of reagents, generation of by-products, scalability. |

| Poor Stereocontrol | Development of novel chiral catalysts, enzymatic synthesis, use of chiral auxiliaries. | Catalyst cost and recovery, enzyme stability, substrate scope. |

| Green Chemistry | Solvent-free synthesis, use of biocatalysts, development of recyclable catalysts. | Reaction efficiency, product purification, energy consumption. |

Development of New Derivatization Strategies

Derivatization, the chemical modification of a compound, is a powerful tool for enhancing analytical detection and exploring structure-activity relationships. libretexts.orgresearchgate.net For this compound, the presence of a secondary amide and a hydroxyl group provides two reactive sites for derivatization.

Future research in this area will likely focus on developing novel derivatization strategies to create a diverse library of this compound analogs. This could involve acylation or alkylation of the hydroxyl group to introduce different functional moieties. libretexts.org The secondary amide nitrogen can also be a target for substitution, although this is generally more challenging. These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be useful for various research applications.

The development of derivatization techniques is also crucial for analytical purposes. For example, introducing a chromophore or fluorophore can significantly enhance the detectability of the molecule in techniques like HPLC. libretexts.orgresearchgate.net This is particularly important for quantifying the compound in complex matrices.

| Functional Group | Derivatization Reaction | Potential Reagent | Purpose |

| Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Introduce new functional groups, improve chromatographic properties. |

| Hydroxyl | Silylation | Tetramethylsilane (TMS) | Enhance volatility for GC analysis. libretexts.org |

| Amide NH | N-Alkylation | Alkyl halides (under specific conditions) | Modify biological activity, alter solubility. |

| Benzyl (B1604629) Ring | Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Introduce substituents to probe electronic effects. |

Advanced Characterization Techniques for Novel Analogs

The synthesis of novel analogs of this compound necessitates the use of advanced characterization techniques to unequivocally determine their structure and stereochemistry. While standard techniques like ¹H and ¹³C NMR and mass spectrometry are fundamental, more sophisticated methods are required for detailed structural elucidation, especially for chiral molecules.

Advanced NMR techniques, such as multinuclear NMR (¹⁹F, ³¹P, etc.) after appropriate derivatization, can be a powerful tool for chiral recognition and the determination of enantiomeric purity. nih.gov The use of chiral solvating agents in NMR can also help to distinguish between enantiomers. acs.org For solid-state characterization, techniques like solid-state NMR can differentiate between enantiopure and racemic crystalline phases. mdpi.com

Mass spectrometry, particularly when coupled with chiral chromatography, is another indispensable tool for the analysis of stereoisomers. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to study amide hydrogen exchange, providing insights into the conformation of the molecule. nih.govnih.gov The fragmentation patterns observed in mass spectrometry can also provide valuable structural information about novel analogs. researchgate.net

| Analytical Technique | Application for this compound Analogs | Information Gained |

| Chiral HPLC-MS | Separation and identification of enantiomers and diastereomers. | Enantiomeric excess, diastereomeric ratio, molecular weight. |

| Advanced NMR (e.g., NOESY, ROESY) | Determination of through-space proximities of atoms. | 3D conformation, relative stereochemistry. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Absolute configuration, bond lengths and angles, crystal packing. |

| Circular Dichroism (CD) Spectroscopy | Characterization of chiral molecules in solution. | Information on the stereochemistry and conformation. |

Expanding Computational Modeling for Predictive Research

Computational modeling is becoming an increasingly powerful tool in chemical research, offering the potential to predict molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, expanding the use of computational modeling can provide valuable insights into its synthesis, properties, and potential interactions.

Furthermore, molecular modeling can be used to study the conformational landscape of this compound and its analogs. Understanding the preferred conformations is crucial for predicting how these molecules might interact with biological targets or other molecules. nih.gov Computational methods can also predict various physicochemical properties, such as solubility and lipophilicity, which are important for designing molecules with specific characteristics. Modeling of molecular interactions, such as hydrogen bonding and π-stacking, can provide a deeper understanding of the forces that govern the behavior of these compounds. nih.govacs.orgrsc.org

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states. | Reaction feasibility, prediction of stereochemical outcome. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Conformational preferences, solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with a specific property or activity. | Prediction of properties for novel analogs. |

| Machine Learning | Prediction of reaction outcomes based on existing data. chemrxiv.org | Optimal synthetic conditions, enantioselectivity. chemrxiv.org |

Identifying Novel Non-Medical Research Applications

While many N-substituted amides have applications in medicine, exploring non-medical research applications for this compound could open up new avenues of investigation. wikipedia.org The presence of both hydrogen bond donor and acceptor sites in the molecule, along with the aromatic ring, suggests potential for its use in materials science and supramolecular chemistry.

The amide functional group is a key component of many polymers, such as nylons and aramids, conferring structural rigidity. wikipedia.org this compound or its derivatives could potentially be investigated as monomers or additives in polymer synthesis to modify the properties of the resulting materials. For example, the hydroxyl group could be used for further polymerization or cross-linking.

The ability of the amide and hydroxyl groups to form hydrogen bonds could also be exploited in the design of self-assembling systems or as components in liquid crystals. mdpi.com Furthermore, β-hydroxyalkyl amides have been explored as cross-linking agents for polymers with free carboxyl groups, for instance, in the preparation of powder paints. google.com Investigating the potential of this compound in similar applications could be a fruitful area of future research.

| Potential Application Area | Relevant Molecular Features | Research Direction |

| Polymer Chemistry | Amide and hydroxyl groups, potential for polymerization. | Investigation as a monomer or co-monomer in polyester (B1180765) or polyamide synthesis. |

| Supramolecular Chemistry | Hydrogen bonding capabilities, aromatic ring for π-stacking. | Design of self-assembling molecular architectures, gels, or liquid crystals. |

| Material Science | Cross-linking potential of the hydroxyl group. | Use as a cross-linking agent for carboxylated polymers to create novel coatings or materials. |

| Coordination Chemistry | Potential for the amide and hydroxyl oxygens to coordinate with metal ions. | Synthesis and characterization of metal complexes with interesting catalytic or material properties. |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-hydroxypropanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves condensation between benzylamine and 2-hydroxypropanoic acid derivatives. Key steps include:

- Acylation : Use of activated esters (e.g., chloroformates) or coupling agents (e.g., DCC/DMAP) under inert conditions to form the amide bond .

- Hydrogenation : Palladium-catalyzed hydrogenation may reduce intermediates, as seen in analogous N-benzoyl-2-hydroxybenzamide syntheses .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Critical Factors : Reaction temperature (e.g., reflux in pyridine ), stoichiometry of reagents, and moisture exclusion are critical for yield optimization.

Q. What analytical techniques are essential for characterizing N-benzyl-2-hydroxypropanamide?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm structure via chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, hydroxy group at δ 4.8–5.2 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H] at m/z 194.1) .

Q. How does the solubility profile of N-benzyl-2-hydroxypropanamide affect experimental design?

- Methodological Answer :

- Polar Solvents : Soluble in DMSO, methanol, and dichloromethane (common for in vitro assays) .

- Aqueous Buffers : Limited solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological studies.

- Stability Note : Hydroxy and amide groups may hydrolyze under strongly acidic/basic conditions; avoid prolonged exposure .

Q. What safety protocols are critical when handling N-benzyl-2-hydroxypropanamide?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (WGK 3 hazard classification ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize N-benzyl-2-hydroxypropanamide for biological activity?

- Methodological Answer :

- Core Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing groups like NO or halogens) to enhance target binding .

- Hydroxy Group : Explore esterification or protection (e.g., TIPSCl ) to evaluate role in bioactivity.

- Assay Design : Pair synthetic analogs with enzymatic assays (e.g., inhibition of proteases) or cell-based models (e.g., anti-inflammatory activity via COX-2 suppression) .

Q. What are common contradictions in pharmacological data for hydroxypropanamide derivatives, and how can they be resolved?

- Methodological Answer :

- Data Conflicts : Discrepancies in IC values may arise from assay conditions (e.g., pH, solvent concentration) or impurity interference .

- Resolution Strategies :

- Reproducibility : Standardize protocols (e.g., fixed DMSO concentration ≤0.1% in cell assays).

- Orthogonal Assays : Validate hits using multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How do stereochemical and conformational properties influence the compound’s interactions with biological targets?

- Methodological Answer :

- Chiral Centers : Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate (R)- or (S)-isomers .

- Computational Modeling : MD simulations or docking studies (e.g., AutoDock Vina) predict binding modes to receptors like GPCRs or kinases .

- Experimental Validation : Compare activity of enantiomers in vitro; e.g., (S)-isomers often show higher affinity due to spatial compatibility .

Q. What advanced techniques address stability challenges in long-term bioassays?

- Methodological Answer :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes improves shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.